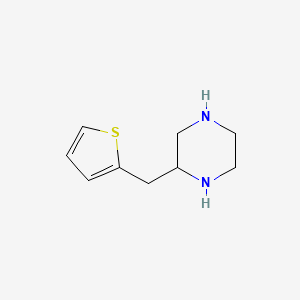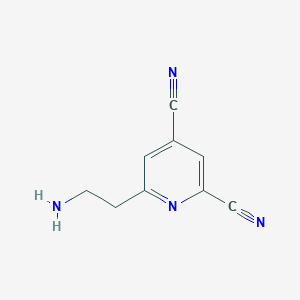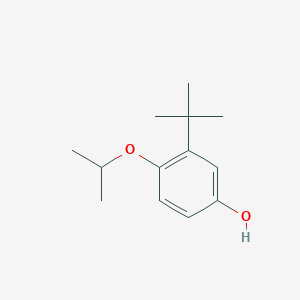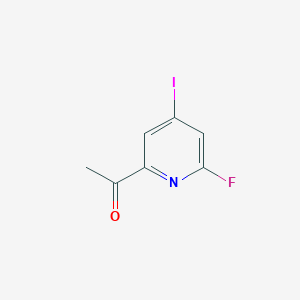
1-(6-Fluoro-4-iodopyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Fluoro-4-iodopyridin-2-YL)ethanone is an organic compound with the molecular formula C7H5FINO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of both fluorine and iodine atoms on the pyridine ring, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-(6-Fluoro-4-iodopyridin-2-YL)ethanone typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a pyridine derivative followed by a coupling reaction to introduce the ethanone group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
1-(6-Fluoro-4-iodopyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (fluorine and iodine) makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols. Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. .
Aplicaciones Científicas De Investigación
1-(6-Fluoro-4-iodopyridin-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(6-Fluoro-4-iodopyridin-2-YL)ethanone is largely dependent on its interaction with molecular targets. The presence of fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethanone group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
1-(6-Fluoro-4-iodopyridin-2-YL)ethanone can be compared with other halogenated pyridine derivatives, such as:
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: Similar in structure but with chlorine instead of iodine, affecting its reactivity and biological activity.
1-(6-Fluoropyridin-2-yl)ethanone: Lacks the iodine atom, which may result in different chemical and biological properties.
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: Contains additional fluorine atoms, which can influence its chemical behavior and applications .
Propiedades
Fórmula molecular |
C7H5FINO |
|---|---|
Peso molecular |
265.02 g/mol |
Nombre IUPAC |
1-(6-fluoro-4-iodopyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5FINO/c1-4(11)6-2-5(9)3-7(8)10-6/h2-3H,1H3 |
Clave InChI |
XRSMYWYKBWCDLV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








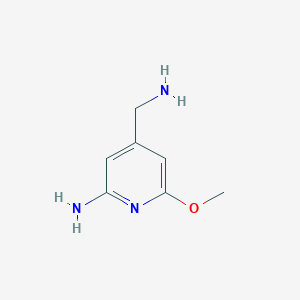
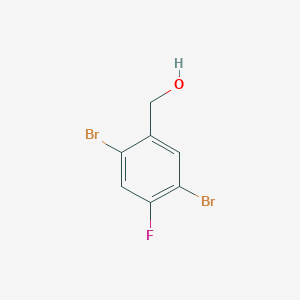
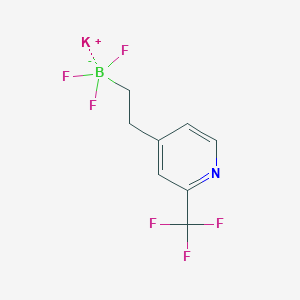
![[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14854078.png)
